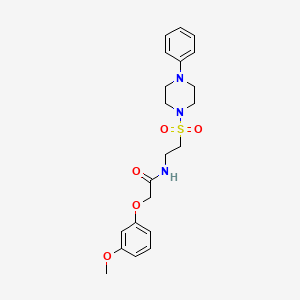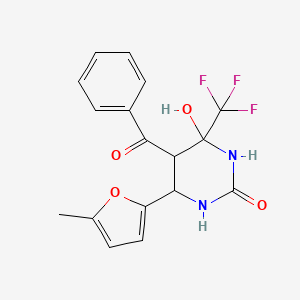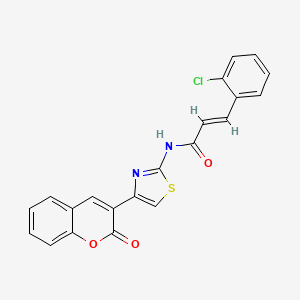
2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, also known as MPESA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPESA is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology.
Applications De Recherche Scientifique
Pharmacokinetics Modulation
Piperazine derivatives are known for their ability to enhance the pharmacokinetic properties of drug substances. The incorporation of the piperazine moiety into biologically active compounds can improve their absorption, distribution, metabolism, and excretion (ADME) profiles, making them more effective as pharmaceuticals .
Antibacterial Activity
Some derivatives of piperazine, including those with a structure similar to the compound , have shown promising antibacterial activity. This suggests potential applications in developing new antibacterial agents that could be more effective against resistant strains of bacteria .
Cancer Treatment
Compounds with a piperazine structure have been studied for their anti-proliferative properties against cancer cells. Specifically, they have shown efficacy in inducing apoptosis in human cervical cancer HeLa cells through oxidative stress-mediated pathways . This indicates a potential application in cancer therapeutics.
Neurodegenerative Disease Research
Piperazine derivatives are also being explored for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. They have been found to interact with various targets that are relevant to the pathophysiology of these diseases .
Antipsychotic and Antidepressant Drugs
The compound’s structural similarity to known antipsychotic and antidepressant drugs suggests its potential application in psychiatric medication. Piperazine derivatives can modulate neurotransmitter systems, which may be beneficial in treating conditions like depression and schizophrenia .
Anti-inflammatory and Anticoagulant Properties
Research has indicated that piperazine derivatives can exhibit anti-inflammatory and anticoagulant effects. This opens up possibilities for their use in treating inflammatory disorders and preventing blood clots .
Antidiabetic Drug Development
The ability of piperazine derivatives to act on biological pathways relevant to diabetes has been noted. This could lead to the development of new antidiabetic drugs that are more effective or have fewer side effects .
Psychoactive Substance Analysis
Interestingly, piperazine rings are found in psychoactive substances used for recreational purposes. Studying compounds like “2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide” could provide insights into the effects and risks associated with these substances .
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-8-5-9-20(16-19)29-17-21(25)22-10-15-30(26,27)24-13-11-23(12-14-24)18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMAMERDIQIGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-3-(phenylsulfonyl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850879.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/no-structure.png)
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2850885.png)
![2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2850886.png)

![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2850896.png)
